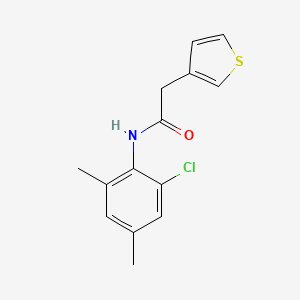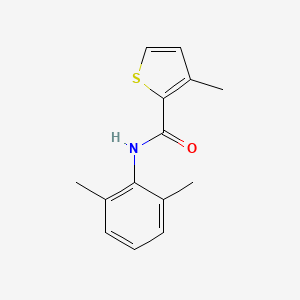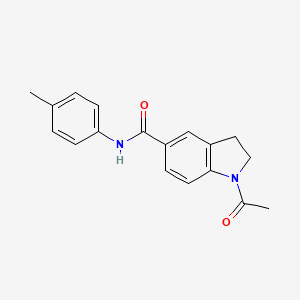![molecular formula C16H20N2O2 B7472225 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as PCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to have a range of biochemical and physiological effects.
作用机制
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to the receptor and blocks the normal function of glutamate, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the amount of calcium that enters the cell. This can lead to a range of biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been found to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been found to affect other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been found to have effects on the immune system and on the production of cytokines and other inflammatory mediators.
实验室实验的优点和局限性
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. Additionally, its effects on other neurotransmitter systems can make it difficult to interpret some of the results.
未来方向
There are several future directions for research on 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of interest is in the development of new drugs that target the NMDA receptor. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has provided valuable insights into the role of this receptor in various physiological and pathological processes, and further research could lead to the development of new treatments for a range of disorders. Another area of interest is in the study of the effects of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one on the immune system. Recent research has suggested that 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one may have anti-inflammatory effects, which could have implications for the treatment of autoimmune and inflammatory disorders. Finally, further research is needed to fully understand the potential risks and benefits of using 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments, and to develop guidelines for its safe and effective use.
合成方法
The synthesis of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves the reaction of pyrrolidine with a phenylmethyl ketone derivative. The reaction is typically carried out using a catalytic amount of a base such as sodium hydride or potassium tert-butoxide. The resulting compound is then purified using chromatography techniques such as flash chromatography or preparative HPLC.
科学研究应用
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been found to have potent effects on the NMDA receptor, a type of glutamate receptor that plays a key role in learning and memory. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-4-3-11-18(15)12-13-5-7-14(8-6-13)16(20)17-9-1-2-10-17/h5-8H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBDHAMWFEJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
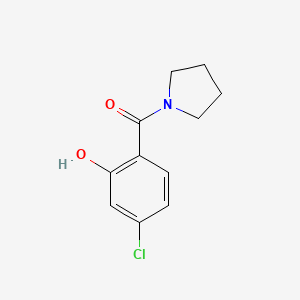
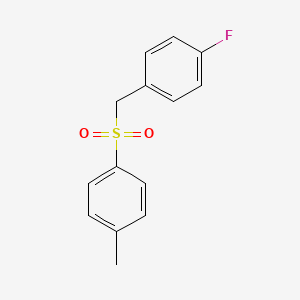

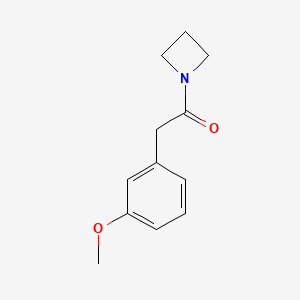


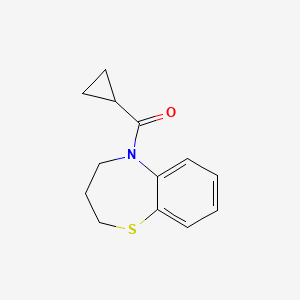
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)

